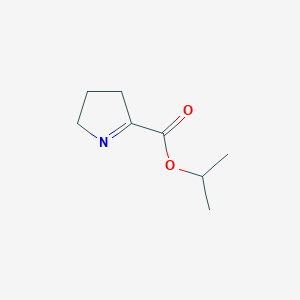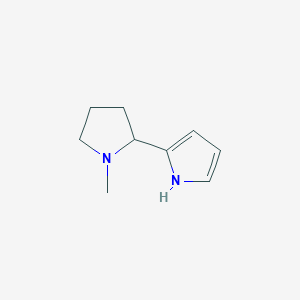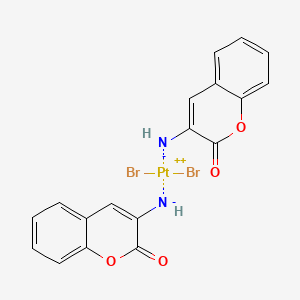
Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate: is an organic compound belonging to the class of pyrrolines. Pyrrolines are five-membered unsaturated aliphatic rings containing one nitrogen atom and four carbon atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of temperature, pressure, and reactant concentrations to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylates, while reduction can produce more saturated pyrrolidines .
Wissenschaftliche Forschungsanwendungen
Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes like D-amino-acid oxidase, leading to the formation of reactive intermediates that participate in various biochemical pathways . The compound’s effects are mediated through its ability to undergo chemical transformations that modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Pyrroline-5-carboxylic acid: A cyclic imino acid with similar structural features.
Pyrrole-2-carboxylate: Another pyrrole derivative with comparable reactivity.
N-substituted pyrroles: Compounds with different substituents on the nitrogen atom, exhibiting varied biological activities.
Uniqueness: Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific isopropyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Eigenschaften
CAS-Nummer |
403712-91-4 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
propan-2-yl 3,4-dihydro-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-6(2)11-8(10)7-4-3-5-9-7/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
VLUJIAREYHZKKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=NCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12874061.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)

![7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12874106.png)





